2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-cyclopropylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C9H10N4/c10-9-8(6-1-2-6)12-7-5-11-3-4-13(7)9/h3-6H,1-2,10H2 |
InChI Key |
ZXIGONJSCBDFAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N3C=CN=CC3=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropylimidazo 1,2 a Pyrazin 3 Amine and Its Derivatives
General Synthetic Strategies for Imidazo[1,2-a]pyrazine (B1224502) Scaffold Formation
The formation of the imidazo[1,2-a]pyrazine core is accessible through several robust synthetic strategies. These methods range from one-pot multicomponent reactions that rapidly build molecular complexity to catalyzed cyclization reactions enhanced by microwave irradiation or specific catalysts like iodine.
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all components. nih.gov This approach is favored for its atom economy and the rapid generation of complex molecules from simple starting materials, making it ideal for creating libraries of compounds for drug discovery. nih.govbohrium.com
The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone in the synthesis of 3-aminoimidazo-fused heterocycles and stands as the most prominent MCR for this purpose. nih.govmdpi.com This reaction involves the one-pot condensation of an aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. organic-chemistry.orgresearchgate.net The reaction is typically catalyzed by an acid, which can be either a Brønsted acid like p-toluenesulfonic acid or perchloric acid, or a Lewis acid such as scandium(III) triflate. nih.govresearchgate.netresearchgate.netnih.gov
The mechanism proceeds through the initial formation of a Schiff base from the aminoazine and the aldehyde. The acid catalyst activates this imine intermediate, facilitating a subsequent [4+1] cycloaddition with the isocyanide to yield the final 3-aminoimidazo[1,2-a]pyrazine product. researchgate.net The versatility of the GBB reaction allows for wide variation in all three components, enabling the synthesis of a broad array of derivatives. nih.govorganic-chemistry.org
Table 1: Examples of GBB Reaction Conditions for Imidazo[1,2-a]pyrazine Scaffolds
| Aminoazine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrazine (B29847) | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | Not specified | nih.govresearchgate.net |
| 2-Aminopyrazine | Various aldehydes | Various isocyanides | Sc(OTf)3, MW | 11-58% | nih.gov |
| 2-Aminopyrazine | Phenylglyoxal | Cyclohexyl isocyanide | HCl/Dioxane, MW, 110 °C | 36% | nih.gov |
| Pyrazine-2,3-diamine | Benzaldehyde | 2,6-Dimethylphenyl isocyanide | Sc(OTf)3, CH2Cl2, rt | 95% | rug.nl |
Molecular iodine has emerged as a mild, inexpensive, and environmentally benign catalyst for synthesizing imidazo[1,2-a]pyrazines. researchgate.net It functions as a Lewis acid to catalyze the three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide. This method offers good to excellent yields and can often be performed at room temperature, presenting an advantage over reactions requiring harsher conditions or more expensive catalysts. The reaction mechanism is believed to be analogous to other acid-catalyzed GBB reactions, where iodine activates the in-situ generated imine for the subsequent cycloaddition. researchgate.net
The application of microwave irradiation has significantly accelerated the synthesis of imidazo[1,2-a]pyrazine scaffolds. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes for both MCRs and traditional two-component cyclizations. nih.govbohrium.com This rapid and efficient heating has been successfully applied to GBB reactions and palladium-catalyzed cross-coupling reactions for further functionalization, making it a powerful tool for high-throughput synthesis and the creation of compound libraries. nih.govnih.gov For instance, MCRs that required several hours under conventional heating at 60-80 °C were completed in minutes under microwave irradiation at higher temperatures. nih.gov
Beyond multicomponent strategies, the imidazo[1,2-a]pyrazine scaffold can be formed through classical cyclization reactions. A common method involves the condensation of a 2-aminopyrazine with an α-haloketone. nih.gov This approach, a variation of the Tschitschibabin reaction, provides a direct route to 2-substituted imidazo[1,2-a]pyrazines.
Once the core scaffold is formed, further functionalization can introduce additional diversity. For example, selective bromination at the C3 position can be achieved using N-Bromosuccinimide (NBS), followed by nucleophilic substitution or cross-coupling reactions like the Suzuki coupling to install various substituents. nih.gov
Multicomponent Reaction (MCR) Approaches
Specific Synthesis of 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine and Key Intermediates
The most direct and efficient pathway to synthesize the target compound, this compound, is through the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This strategy is ideally suited for generating the required 2-cyclopropyl and 3-amino substitution pattern in a single, convergent step.
The key starting materials for this synthesis are:
2-Aminopyrazine: This provides the pyrazine (B50134) portion of the bicyclic core.
Cyclopropanecarboxaldehyde (B31225): This aldehyde introduces the C2-cyclopropyl group.
An Isocyanide: This reactant forms the C3-amino group and completes the imidazole (B134444) ring. The choice of isocyanide is crucial. Using a precursor like trimethylsilylcyanide or an isocyanide with a cleavable group (e.g., tert-butyl isocyanide) followed by a deprotection step would yield the primary amine at the C3 position.
The reaction would be conducted in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), typically in the presence of an acid catalyst like scandium(III) triflate or p-toluenesulfonic acid to facilitate the condensation. organic-chemistry.orgnih.gov The process involves the initial reaction between 2-aminopyrazine and cyclopropanecarboxaldehyde to form the key cyclopropyl-substituted imine intermediate. This intermediate then undergoes the characteristic [4+1] cycloaddition with the isocyanide component to afford the this compound scaffold. If a protected amine is formed (e.g., N-tert-butyl), a subsequent deprotection step under acidic conditions would be required to yield the final product. This MCR-based approach represents a highly convergent and effective method for accessing this specific target molecule.
Derivatization Strategies of the this compound Core
The strategic modification of the this compound nucleus primarily involves reactions targeting the exocyclic amino group. These transformations are typically achieved through standard and robust chemical methodologies, leading to the formation of amides, sulfonamides, and ureas, among other functional groups.
Amide Bond Formation
The reaction of this compound with various carboxylic acids or their activated derivatives, such as acid chlorides and anhydrides, is a common strategy to generate a library of amide compounds. These reactions are typically carried out in the presence of a base and a suitable solvent.
For instance, the treatment of the parent amine with an acid chloride in a solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) and a base such as triethylamine (B128534) (TEA) or pyridine (B92270) affords the corresponding N-acylated derivative. Alternatively, standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) can be employed to facilitate the amide bond formation directly from carboxylic acids.
| Product Name | Reactant 1 | Reactant 2 | Reagents/Conditions |
| N-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)acetamide | This compound | Acetic anhydride | Pyridine |
| N-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)benzamide | This compound | Benzoyl chloride | TEA, DCM |
| N-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)-2-phenylacetamide | This compound | Phenylacetic acid | EDCI, HOBt, DMF |
Sulfonamide Synthesis
Sulfonamides are another important class of derivatives accessible from the this compound core. The synthesis involves the reaction of the primary amine with a variety of sulfonyl chlorides. These reactions are generally performed in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.
A typical procedure involves dissolving the amine in a solvent such as pyridine or a mixture of acetone (B3395972) and pyridine, followed by the addition of the desired sulfonyl chloride. The reaction mixture is stirred, often at room temperature, until completion. This method allows for the introduction of a wide array of aryl and alkylsulfonyl moieties.
| Product Name | Reactant 1 | Reactant 2 | Reagents/Conditions |
| N-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)benzenesulfonamide | This compound | Benzenesulfonyl chloride | Pyridine |
| N-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)-4-methylbenzenesulfonamide | This compound | p-Toluenesulfonyl chloride | Pyridine, DCM |
| N-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)methanesulfonamide | This compound | Methanesulfonyl chloride | TEA, DCM |
Urea (B33335) and Carbamate Formation
The synthesis of urea derivatives is commonly achieved by reacting the primary amine with an appropriate isocyanate. This reaction is typically straightforward and proceeds under mild conditions, often by mixing the reactants in an aprotic solvent like toluene (B28343) or acetonitrile at room temperature.
Carbamate derivatives can also be prepared, for example, by reacting the amine with a suitable chloroformate in the presence of a base. These derivatization strategies further expand the structural diversity of compounds that can be generated from the this compound core.
| Product Name | Reactant 1 | Reactant 2 | Reagents/Conditions |
| 1-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)-3-phenylurea | This compound | Phenyl isocyanate | Toluene |
| 1-(2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)-3-ethylurea | This compound | Ethyl isocyanate | Acetonitrile |
| Phenyl (2-cyclopropylimidazo[1,2-a]pyrazin-3-yl)carbamate | This compound | Phenyl chloroformate | TEA, DCM |
Preclinical Pharmacological Investigations of 2 Cyclopropylimidazo 1,2 a Pyrazin 3 Amine
General Biological Activities of Imidazo[1,2-a]pyrazine (B1224502) Derivatives
The imidazo[1,2-a]pyrazine ring system is a nitrogen bridgehead fused heterocycle, considered a structural analogue of deazapurines, that serves as a versatile scaffold in drug discovery. tsijournals.comrsc.org Derivatives of this core structure have been shown to exhibit a multitude of biological activities. rsc.orgresearchgate.net Extensive research has demonstrated their potential as therapeutic agents across various domains.
These compounds have been reported to possess antibacterial, antifungal, anti-inflammatory, antiulcer, antiviral, and antiparasitic properties. tsijournals.comresearchgate.netnih.gov Furthermore, they have shown activity as cardiac stimulants, smooth muscle relaxants, and antidepressants. tsijournals.comresearchgate.net In the realm of cellular signaling, imidazo[1,2-a]pyrazine derivatives have been identified as phosphodiesterase inhibitors. tsijournals.com Their broad pharmacological profile has also led to investigations into their cytotoxic effects on cancer cell lines and their potential as anticancer agents. researchgate.netijirset.com The diverse biological potential of this scaffold is largely influenced by the pattern and position of substitutions on the core ring structure. rsc.org
Anticancer and Antiproliferative Activity Studies
A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their potential as anticancer and antiproliferative agents. nih.gov The search for novel anticancer compounds with diverse chemical structures is crucial, and the imidazo[1,2-a]pyrazine scaffold has emerged as a promising candidate. ijirset.com
Studies have shown that these derivatives can inhibit the proliferation of various human cancer cell lines. ijirset.comnih.gov For instance, certain derivatives have demonstrated cytotoxic effects against human hepatocellular liver carcinoma (HepG-2) and human breast adenocarcinoma (HCT-116 and MCF-7) cell lines. ijirset.commdpi.comresearchgate.net The antiproliferative effects are not limited to solid tumors; activity has also been observed against hematopoietic cancer cell lines like the Dami cell line and chronic myelogenous leukemia (K652) cells. mdpi.comnih.gov The mechanism behind these antiproliferative effects is multifaceted and often linked to the inhibition of key cellular enzymes, particularly protein kinases. nih.govmdpi.com The specific substitutions on the imidazo[1,2-a]pyrazine skeleton play a critical role in determining the antiproliferative potency and the mechanism of action, which can include the induction of apoptosis and effects on cell differentiation. nih.govnih.gov
The anticancer properties of many imidazo[1,2-a]pyrazine derivatives are closely linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov The pyrazole (B372694) moiety, a component of the broader chemical class to which this scaffold belongs, is recognized as a privileged structure in the development of kinase inhibitors. nih.gov Derivatives of imidazo[1,2-a]pyrazine have been developed as potent inhibitors of several key kinase families, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and lipid kinases like phosphoinositide-3-kinase (PI3K). mdpi.comnih.govnih.gov For example, compounds with a 2-phenylimidazo[1,2-a]pyrazin-3-amine (B3028699) scaffold have been identified as CDK9 inhibitors with submicromolar efficacy. mdpi.comresearchgate.net The strategic modification of this scaffold allows for the development of inhibitors with high potency and selectivity for specific kinase targets. nih.gov
Receptor tyrosine kinases (RTKs) are critical targets in oncology, and imidazo[1,2-a]pyrazine derivatives have been shown to modulate their activity. tsijournals.comnih.gov A notable example is the inhibition of the EphB4 receptor, an RTK involved in angiogenesis and aberrantly upregulated in many cancers. nih.gov A series of imidazo[1,2-a]pyrazine diarylureas demonstrated nanomolar potency for EphB4, suggesting that inhibiting this target could enhance anti-angiogenic effects in cancer therapy. nih.gov In addition to EphB4, other research has focused on developing imidazo[1,2-a]pyrazine-based compounds as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), another RTK implicated in cancer cell survival and invasion, particularly in non-small cell lung cancer (NSCLC). nih.gov
Table 1: Inhibition of Receptor Tyrosine Kinases by Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Target Kinase | Potency | Reference |
| 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides | DDR1 | IC₅₀ = 23.8 nM (for compound 8v) | nih.gov |
| Imidazo[1,2-a]pyrazine diarylureas | EphB4 | Nanomolar potency | nih.gov |
Aurora kinases are a family of serine/threonine kinases that are key regulators of cell division, and their overexpression is linked to cancer. nih.gov The imidazo[1,2-a]pyrazine core has been successfully utilized to develop potent Aurora kinase inhibitors. nih.govnih.gov Optimization of this scaffold has led to compounds with improved pharmacokinetic profiles, including enhanced oral bioavailability. nih.govnih.gov For instance, the imidazo[1,2-a]pyrazine-based inhibitor VIC-1911 has been shown to be a highly selective Aurora A kinase inhibitor. youtube.com Preclinical studies have demonstrated that inhibiting Aurora A can synergistically suppress cancer cell viability and overcome resistance to other targeted therapies, such as KRASG12C inhibitors in lung cancer. youtube.com
Table 2: Activity of Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors
| Compound/Series | Target Kinase | Biological Effect | Reference |
| Fluoroamine and deuterated imidazo[1,2-a]pyrazines | Aurora Kinases | Improved pharmacokinetic profile and oral bioavailability. | nih.gov |
| Imidazo[1,2-a]pyrazine derivative (Compound 25) | Aurora Kinases | Demonstrates anti-tumor activity in an A2780 ovarian tumor xenograft model. | nih.gov |
| VIC-1911 | Aurora A Kinase | Potentiates KRASG12C inhibitors and overcomes both intrinsic/acquired resistance. | youtube.com |
The phosphoinositide-3-kinase (PI3K) signaling pathway is one of the most frequently deregulated pathways in human cancers, making PI3K an important therapeutic target. nih.gov A novel series of imidazo[1,2-a]pyrazines has been identified and described as potent PI3K inhibitors. nih.gov These compounds represent a significant development in the search for new agents to target this critical cancer pathway. tsijournals.comnih.gov Further computational studies, such as 3D-QSAR analyses, have been employed to understand the structure-activity relationship and refine the molecular alignment of these imidazo[1,2-a]pyrazine inhibitors with the PI3Kα isoform, aiming to optimize their potency and selectivity. researchgate.net
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in innate immune signaling pathways, particularly those mediated by Toll-like receptors and the MYD88 protein. nih.govresearchgate.net Aberrant activation of this pathway, often due to mutations like MYD88 L265P, is a driver in certain cancers, such as diffuse large B-cell lymphoma (DLBCL). nih.gov Consequently, IRAK4 has emerged as a key therapeutic target. While much of the development has focused on related scaffolds, such as imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyridines, these efforts highlight the potential of the broader imidazo-fused heterocyclic family as a source of potent IRAK4 inhibitors. nih.govresearchgate.net The successful design of inhibitors based on these closely related cores suggests that the imidazo[1,2-a]pyrazine scaffold could also be effectively optimized to target IRAK4 for the treatment of cancers driven by aberrant MYD88 signaling. nih.gov
Histone Deacetylase 6 (HDAC6) Inhibitory Activity
The imidazo[1,2-a]pyrazine scaffold has been identified as a potential component in the design of Histone Deacetylase 6 (HDAC6) inhibitors. Patent literature describes compounds of formula (I) for use as HDAC6 inhibitors, where the core structure can be a 9- or 10-membered bicyclic heteroaryl, including imidazo[1,2-a]pyrazine. google.com These compounds are noted for their potential in treating HDAC6-associated diseases by increasing the ratio of acetylated α-tubulin to total α-tubulin, a key indicator of HDAC6 inhibition. google.com Further research on related scaffolds, such as imidazo[1,2-a]pyridines, has also explored their utility as "cap" groups in the structure of HDAC6 inhibitors, demonstrating the relevance of this heterocyclic family in targeting the enzyme. beilstein-journals.orgacs.org
Adenosine (B11128) Receptor (A₂AAR) Antagonism and Immunostimulatory Effects
The imidazo[1,2-a]pyrazine ring system is a recognized scaffold for the development of novel adenosine receptor (AR) antagonists, with specific efforts directed at targeting the human A₂A subtype. nih.govbohrium.com A₂A receptor antagonists are considered promising agents for cancer immunotherapy because their blockade can activate an immunostimulatory response within the tumor microenvironment. researchgate.net
Researchers have designed and synthesized various series of imidazo[1,2-a]pyrazine derivatives to explore their structure-activity relationships at adenosine receptors. For instance, compounds based on an imidazo[1,2-a]pyrazin-8-amine (B40915) core have been developed as antagonists for both A₃ and A₂A receptors. nih.govunimi.it Furthermore, patent filings have disclosed imidazo[1,2-a]pyrazine compounds specifically acting as A₂A receptor antagonists for potential use in treating cancer and other disorders. bioworld.com The development of novel scaffolds, such as benzo jocpr.comnih.govimidazo[1,2-a]pyrazin-1-amine, continues to build on this core structure to identify potent A₂AAR antagonists. researchgate.net
In vitro Cytotoxicity Assays Against Cancer Cell Lines
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated significant cytotoxic and antiproliferative activity against a wide array of human cancer cell lines. iiarjournals.org The anticancer potential of this chemical class has been explored through the synthesis and screening of numerous analogues with substitutions at various positions on the heterocyclic core. nih.govresearchgate.net
Studies have reported the in vitro activity of imidazo[1,2-a]pyrazine derivatives against cell lines for laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and skin cancer (A375), among others. rsc.org In some cases, these compounds have shown cytotoxic effects comparable to the standard chemotherapeutic drug Doxorubicin while exhibiting lower toxicity to non-cancerous cell lines. rsc.org Other research has evaluated (imidazo[1,2-a]pyrazin-6-yl)ureas for their antiproliferative effects on lung, duodenal, prostate, melanoma, and colon cancer cell lines. iiarjournals.org
| Compound Series | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazines (10a-m) | Hep-2 | Laryngeal Carcinoma | >50 µM - 11 µM | rsc.org |
| Imidazo[1,2-a]pyrazines (10a-m) | HepG2 | Hepatocellular Carcinoma | >50 µM - 13 µM | rsc.org |
| Imidazo[1,2-a]pyrazines (10a-m) | MCF-7 | Breast Cancer | >50 µM - 11 µM | rsc.org |
| Imidazo[1,2-a]pyrazines (10a-m) | A375 | Skin Cancer | >50 µM - 11 µM | rsc.org |
| (Imidazo[1,2-a]pyrazin-6-yl)ureas | NSCLC-N6-L16 | Non-Small Cell Lung Cancer | Cytostatic Activity | iiarjournals.org |
In vivo Antitumor Efficacy (Preclinical Models)
Beyond in vitro studies, certain imidazo[1,2-a]pyrazine derivatives have demonstrated promising antitumor efficacy in preclinical animal models. These compounds often function by targeting key signaling pathways involved in cancer progression.
One study identified an imidazo[1,2-a]pyrazine derivative as a potent dual inhibitor of PI3K/mTOR, a critical signaling pathway in many human cancers. This compound, referred to as compound 42 , exhibited significant in vivo antitumor activity and possessed acceptable oral bioavailability, marking it as a promising candidate for further development. nih.gov
More recently, another imidazo[1,2-a]pyrazine derivative, compound 7 , was developed as a highly potent and selective inhibitor of ENPP1, a negative regulator of the cGAS-STING immune pathway. acs.orgnih.gov In a murine cancer model, treatment with this compound enhanced the antitumor efficacy of an anti-PD-1 antibody, achieving a tumor growth inhibition rate of 77.7% and improving survival. acs.orgnih.gov These findings highlight the potential of the imidazo[1,2-a]pyrazine scaffold in the development of next-generation cancer immunotherapies.
Antimicrobial Activity Assessments
The imidazo[1,2-a]pyrazine nucleus is a well-established pharmacophore in the search for new antimicrobial agents, with various derivatives showing efficacy against a range of bacterial and fungal pathogens. jocpr.comtsijournals.com
Antibacterial Spectrum and Efficacy
Imidazo[1,2-a]pyrazine derivatives have been reported to possess significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. espublisher.com A novel series of 8-amino imidazo[1,2-a]pyrazines was developed as inhibitors of the VirB11 ATPase, a key component of the bacterial type IV secretion system, which is vital for the pathogenicity of several Gram-negative bacteria. nih.gov
Screening studies have demonstrated the activity of various analogues against common pathogens. Certain derivatives showed excellent growth inhibition against Staphylococcus aureus and Escherichia coli, and a high degree of activity against Bacillus subtilis and Pseudomonas aeruginosa. jocpr.com
| Bacterial Strain | Gram Type | Reported Activity | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive | High Activity | jocpr.com |
| Staphylococcus aureus | Gram-positive | Excellent Activity | jocpr.comtsijournals.com |
| Escherichia coli | Gram-negative | Excellent Activity | jocpr.com |
| Pseudomonas aeruginosa | Gram-negative | High Activity | jocpr.com |
Antifungal Efficacy
The antifungal potential of the imidazo[1,2-a]pyrazine scaffold has also been investigated. Studies have shown that derivatives of this class are active against several clinically relevant fungi. For instance, various synthesized compounds demonstrated excellent antifungal activity against Aspergillus niger and greater activity against Aspergillus flavus. jocpr.com Other research has highlighted pronounced antifungal effects against Candida albicans. tsijournals.com
A recent study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids, which showed significant antifungal activity against pathogenic Sporothrix species. nih.gov Notably, these compounds also demonstrated synergistic interactions with the conventional antifungal drug itraconazole (B105839) and exhibited low toxicity in mammalian fibroblast cells, suggesting their potential as a therapeutic alternative for treating sporotrichosis. nih.gov
Antiviral Properties
The imidazo[1,2-a]pyrazine scaffold, of which 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine is a derivative, has been a subject of interest in the development of antiviral agents. Research has explored its potential against a range of viruses, including coronaviruses.
Notably, the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, has been identified as a key target for antiviral drug development. mdpi.comnih.gov This enzyme is crucial for the replication of the virus, and its inhibition can effectively halt the viral life cycle. biorxiv.orgresearchgate.netflintbox.com While direct studies on this compound are not extensively detailed in the provided context, related compounds with the 2-phenylimidazo[1,2-a]pyrazin-3-amine scaffold have been reported as antiviral agents against influenza A virus. mdpi.com Furthermore, a derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine core demonstrated potent activity against human coronavirus 229E. mdpi.com This suggests that the broader class of imidazo[1,2-a]pyrazines holds promise for antiviral applications. Other related heterocyclic compounds, such as imidazo[1,2-b]pyridazine (B131497) derivatives, have also shown inhibitory activity against viruses like human cytomegalovirus and varicella-zoster virus. nih.gov
Antimycobacterial Activity
The search for novel treatments for mycobacterial infections, such as tuberculosis, is a critical area of research due to the emergence of multidrug-resistant strains. nih.govresearchgate.net Compounds with an imidazo-fused azine or azole core have been investigated for their antimycobacterial potential.
Specifically, derivatives of imidazo[1,2-a]pyridine-3-carboxamides have shown considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov For instance, certain compounds in this class exhibited potent activity with Minimum Inhibitory Concentration (MIC) values in the micromolar range. nih.gov Another study on 5-nitrofuran-tagged imidazo-fused azines, including imidazo[1,2-a]pyridine (B132010) derivatives, assessed their potential against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com While some related compounds have shown promise, the specific antimycobacterial activity of this compound itself requires further dedicated investigation to be fully characterized.
Anti-inflammatory Response Modulation
The imidazo[1,2-a]pyrazine core structure is associated with significant anti-inflammatory properties. This modulation of the inflammatory response is a key area of preclinical investigation for derivatives of this scaffold.
NLRP3 Inflammasome Regulation
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory responses. nih.govmdpi.com Its dysregulation is linked to a variety of inflammatory disorders. mdpi.commdpi.com The activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines, IL-1β and IL-18. mdpi.com
While direct evidence for this compound is not specified, related compounds have been shown to modulate inflammatory pathways. For instance, cyclo(His-Pro), a cyclic dipeptide, has been found to inhibit NLRP3 inflammasome activation in microglial cells. nih.gov Given that compounds with similar core structures can exhibit anti-inflammatory effects, the potential for this compound to regulate the NLRP3 inflammasome presents an area for future research.
Inhibition of Pro-inflammatory Cytokine Release
A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. nih.gov Cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) are central mediators of inflammation. nih.gov
Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of TNF-α expression in T cells. nih.gov One such derivative demonstrated the ability to inhibit TNF-α driven reporter gene expression and TNF-α production in different cell lines. nih.gov Similarly, other related heterocyclic compounds have been shown to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells. researchgate.net A specific imidazo[1,2-a]pyrazine derivative was found to dose-dependently inhibit the release of interleukin 6 (IL-6), another pro-inflammatory cytokine, induced by lipopolysaccharide. nih.gov These findings suggest that the broader class of imidazo[1,2-a]pyrazines, including the subject compound, likely possesses the ability to modulate the release of key pro-inflammatory cytokines.
Antioxidant Activity Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract them, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. mdpi.com
The antioxidant potential of various heterocyclic compounds containing the imidazo[1,2-a]pyridine moiety has been evaluated. jmchemsci.com Studies have utilized methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to determine the antioxidant capacity of these compounds. jmchemsci.comrsc.org For instance, certain pyrazole and oxo-pyrimidine derivatives linked to an imidazo[1,2-a]pyridine core have demonstrated excellent to moderate antioxidant activity when compared to standard antioxidants like ascorbic acid. jmchemsci.com The synthesis of pyrazoline derivatives has also been explored for their antioxidant properties. jrmds.in While these studies point to the antioxidant potential of the broader chemical class, a specific evaluation of this compound is necessary to confirm its activity.
Neuroprotective and Central Nervous System (CNS) Activities
Compounds that can exert effects on the central nervous system are of great interest for the potential treatment of neurological and psychiatric disorders. The imidazo[1,2-a]pyrazine scaffold has been explored for such activities.
While direct studies on this compound are not detailed, related non-imidazole compounds have been shown to possess in vivo activity in the central nervous system. For example, certain 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity histamine (B1213489) H3 receptor agonists with CNS activity, demonstrating an amnesic effect in animal models. nih.gov The investigation of neuroprotective properties often involves assessing a compound's ability to mitigate neuroinflammation, a process where the modulation of factors like the NLRP3 inflammasome can be crucial. nih.gov Given the anti-inflammatory and antioxidant potential of related structures, exploring the neuroprotective and CNS activities of this compound is a logical next step in its preclinical evaluation.
Excitatory Amino Acid Transporter 3 (EAAT3) Inhibition
While direct studies on this compound are not extensively documented, research into the closely related class of imidazo[1,2-a]pyridin-3-amines has identified selective inhibitors of the Excitatory Amino Acid Transporter 3 (EAAT3). nih.gov EAAT3 is a crucial transporter responsible for clearing the excitatory neurotransmitter glutamate (B1630785) from the synaptic cleft. In a large-scale screening of nearly 50,000 compounds, derivatives with the imidazo[1,2-a]pyridine-3-amine core were identified as potent and selective inhibitors of EAAT3 over other EAAT subtypes. nih.gov
Key findings from these structure-activity relationship (SAR) studies revealed that substitutions at various positions on the imidazo[1,2-a]pyridine ring system were critical for both potency and selectivity. For instance, the compound 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine demonstrated a more than 20-fold preference for inhibiting EAAT3 compared to EAAT1, EAAT2, and EAAT4. nih.gov The most prominent analogues from the study showed approximately 35-fold selectivity for EAAT3. nih.gov These findings suggest that the broader class of compounds, which would include imidazo[1,2-a]pyrazine derivatives, represents a promising scaffold for developing selective EAAT3 inhibitors.
| Compound | EAAT3 IC50 (μM) | Selectivity vs. EAAT1,2,4 |
|---|---|---|
| 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (3a) | 13 | >20-fold |
| Analog 3e | 7.2 | ~35-fold |
Ferroptosis Inhibition and Lipid Peroxidation Suppression
Currently, there is no scientific literature available that specifically investigates the effects of this compound on ferroptosis inhibition or the suppression of lipid peroxidation.
Effects in Models of Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
There are no published preclinical studies examining the direct effects of this compound in animal or cellular models of neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease.
In vivo Neuroprotection (Preclinical Models)
Specific in vivo studies demonstrating a neuroprotective effect for this compound have not been reported in the current body of scientific literature.
Other Preclinical Pharmacological Activities
Antiulcer Potential
The imidazo[1,2-a]pyrazine ring system has been explored for its potential as an antiulcer agent. Research into related compounds has shown that this class can exhibit both antisecretory and cytoprotective activity in animal models. One notable analogue, 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyrazine (Sch 32651), was identified as having a particularly promising profile, meeting all criteria for further development as an antiulcer agent. This suggests that the 3-amino-imidazo[1,2-a]pyrazine core, which is central to the structure of this compound, is a key pharmacophore for this activity.
Cardiac Stimulating Properties
Derivatives of the imidazo[1,2-a]pyrazine class have been shown to possess cardiac stimulating properties in preclinical models. nih.govnih.gov In studies using isolated guinea-pig atria, these compounds exhibited potent positive inotropic (force of contraction) and chronotropic (heart rate) activities. nih.gov
Specifically, 5-bromoimidazo-[1,2-alpha]pyrazine was found to have positive chronotropic and inotropic effects that were associated with an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov The mechanism is believed to involve the inhibition of phosphodiesterase (PDE), an enzyme that degrades cAMP. This was supported by the observation that the compound's positive inotropic effect was not blocked by the beta-blocker propranolol, distinguishing its mechanism from that of adrenergic stimulants. nih.gov It is suggested that imidazo[1,2-a]pyrazine derivatives may act as selective inhibitors of type III and/or type IV phosphodiesterase isoenzymes, which are involved in regulating the mechanical activity of cardiac muscle. nih.gov
| Compound Class | Observed Effect | Suspected Mechanism |
|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives | Positive Inotropic (Increased Contraction Force) | Phosphodiesterase (PDE) Inhibition |
| Imidazo[1,2-a]pyrazine derivatives | Positive Chronotropic (Increased Heart Rate) | Increase in cyclic AMP (cAMP) |
An article on the preclinical pharmacological investigations of this compound, focusing on its smooth muscle relaxant properties and phosphodiesterase inhibitory activity, cannot be generated at this time.
Extensive searches for specific preclinical data on "this compound" have not yielded information regarding its effects on smooth muscle relaxation or its activity as a phosphodiesterase inhibitor.
While general information exists on the pharmacological activities of the broader class of imidazo[1,2-a]pyrazine derivatives, which suggests that some compounds within this class may possess such properties, no studies specifically detailing these activities for this compound could be located. Therefore, the creation of a scientifically accurate and detailed article, including the required data tables, is not possible based on the currently available information.
Structure Activity Relationship Sar Studies of 2 Cyclopropylimidazo 1,2 a Pyrazin 3 Amine Analogues
Impact of Substitutions on the Imidazo[1,2-a]pyrazine (B1224502) Core
Modifications to the bicyclic imidazo[1,2-a]pyrazine ring system, including substitutions at various positions, have been shown to significantly alter the biological activity of this class of compounds.
The C2-position of the imidazo[1,2-a]pyrazine core is a critical site for substitution, and its modification has a profound impact on biological activity. Research has consistently shown that the nature, size, and electronic properties of the substituent at this position are key determinants of potency and selectivity for various biological targets.
For instance, in a series of imidazo[1,2-a]pyrazines developed as selective negative modulators of AMPA receptors, the substitution at the C2-position was pivotal. Replacing a para-chlorophenyl group with a para-fluorophenyl group (Compound 7 vs. 6 in the table below) maintained high potency while improving lipophilic ligand efficiency. This highlights the sensitivity of the target protein to subtle electronic changes at this position.
In the context of anticancer activity, the substitution pattern on an aryl ring at the C2-position can dramatically influence efficacy. Studies on imidazo[1,2-a]pyrazine derivatives showed that compounds with a nitro group at the para position of the C2-phenyl ring had greater activity than those with the nitro group at the meta position. This difference was attributed to potential steric hindrance between the meta-nitro group and the imidazo[1,2-a]pyrazine ring system. Furthermore, the complete removal of an aryl substituent at the C2-position led to a total loss of activity, underscoring the necessity of a substituent at this location for interaction with the biological target.
The table below summarizes the impact of various substitutions at the 2-position on the biological activity of selected imidazo[1,2-a]pyrazine analogues.
| Compound | 2-Position Substituent | Target/Activity | Observed Effect |
| Analogue 1 | Aryl Group | Bacterial Type IV Secretion | Deleting the aryl group resulted in a complete loss of activity. |
| Analogue 2 | p-chlorophenyl | AMPAR/γ-8 Modulation | Potent and selective modulator. |
| Analogue 3 | p-fluorophenyl | AMPAR/γ-8 Modulation | Retained potency with improved lipophilic ligand efficiency compared to p-chlorophenyl. |
| Analogue 4 | Phenyl with p-NO₂ | Anticancer | Higher activity. |
| Analogue 5 | Phenyl with m-NO₂ | Anticancer | Lower activity compared to p-NO₂ analogue, possibly due to steric hindrance. |
This table is for illustrative purposes and combines findings from multiple studies on the imidazo[1,2-a]pyrazine scaffold.
The 3-amino group of the imidazo[1,2-a]pyrazine scaffold serves as a crucial handle for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the compound's pharmacological profile. The primary amine at this position can act as a key hydrogen bond donor or can be functionalized to introduce new pharmacophoric features.
In the development of inhibitors for discoidin domain receptor 1 (DDR1), a kinase implicated in cancer, the 3-position was used as an attachment point for a larger biphenyl-carboxamide moiety. This strategic modification allowed the nitrogen of the imidazo[1,2-a]pyrazine ring to form a critical hydrogen bond with a methionine residue (Met704) in the hinge region of the kinase, a key interaction for potent inhibition.
Further studies have explored the impact of direct substitutions on the 3-amino group. The introduction of various electron-donating groups has been investigated to probe the electronic requirements of this position. For example, in a series of related 3-aminoimidazo[1,2-a]pyridine anticancer agents, a compound featuring a p-chlorophenyl amine at the C3-position was identified as a promising bioactive product.
Additionally, the 3-position can be modified through other chemical transformations. For instance, regioselective bromination at C3 provides a versatile intermediate for introducing further diversity. It was noted in one study that the presence of a bromine atom at the C3-position contributed significantly to the antioxidant activity of the compounds.
The following table illustrates the effects of modifications at the 3-amino position on the activity of imidazo[1,2-a]pyrazine and related analogues.
| Compound | 3-Position Modification | Target/Activity | Observed Effect |
| Analogue 6 | Attached Biphenyl-carboxamide | DDR1 Inhibition | Enabled key hydrogen bonding with the kinase hinge region, leading to potent inhibition. |
| Analogue 7 | Bromine | Antioxidant | Presence of bromine at C3 was noted to be significant for good antioxidant activity. |
| Analogue 8 | p-chlorophenyl amine | Anticancer (Imidazo[1,2-a]pyridine) | Considered a promising bioactive product against B16F10 melanoma cells. |
This table is for illustrative purposes and combines findings from multiple studies on the imidazo[1,2-a]pyrazine scaffold and its close analogues.
Modifications at other positions on the pyrazine (B50134) ring of the imidazo[1,2-a]pyrazine core, such as C5, C6, and C8, have also been explored to fine-tune the properties of these molecules.
The C8-position has been identified as a particularly important site for modification. In the development of Aurora kinase inhibitors, optimization of the solvent-accessible C8-position led to significant improvements in both oral bioavailability and selectivity against off-target kinases. Specifically, amination at the C8-position was found to enhance the antioxidant properties of a series of imidazo[1,2-a]pyrazine derivatives. The introduction of cyclic and acyclic secondary amines, such as morpholine (B109124) and piperidine, at this position was a successful strategy to increase biological activity.
Substitution at the C6-position has also been investigated. In a series of inhibitors of the bacterial VirB11 ATPase, the introduction of a bromine substituent at C6 resulted in a compound with poorer physicochemical properties and a higher IC₅₀ value (lower potency) compared to its unsubstituted counterpart. Another analogue with a different C6-substituent showed comparable potency but had diminished solubility, suggesting that this position is sensitive to substitution and can significantly impact the drug-like properties of the molecule.
The table below provides examples of how substitutions at the C6 and C8 positions can influence the activity and properties of imidazo[1,2-a]pyrazine analogues.
| Compound | Position | Substitution | Target/Activity | Observed Effect |
| Analogue 9 | C8 | Amino Groups | Antioxidant | Amination at the C8 position improved antioxidant activity. |
| Analogue 10 | C8 | Various Groups | Aurora Kinase Inhibition | Optimization of this position improved oral bioavailability and kinase selectivity. |
| Analogue 11 | C6 | Bromine | Bacterial VirB11 ATPase | Poorer physicochemical properties and lower potency (higher IC₅₀). |
| Analogue 12 | C6 | Unspecified | Bacterial VirB11 ATPase | Comparable potency to the unsubstituted analogue but with poorer solubility. |
This table is for illustrative purposes and combines findings from multiple studies on the imidazo[1,2-a]pyrazine scaffold.
Role of the Cyclopropyl (B3062369) Moiety in Modulating Biological Activity
The cyclopropyl group is a small, rigid, and lipophilic three-membered ring that is frequently incorporated into drug candidates to enhance a variety of pharmacological properties. acs.org Its unique structural and electronic features, including shorter and stronger C-H bonds and enhanced π-character in its C-C bonds, distinguish it from other alkyl groups. nih.gov In drug design, the cyclopropyl moiety can serve to increase potency, improve metabolic stability, enhance membrane permeability, and restrict the conformation of flexible molecules, thereby contributing to a more favorable, entropically-driven binding to a biological target. acs.orgiris-biotech.de
When a cyclopropyl ring is substituted in a way that creates one or more stereocenters, the spatial arrangement of these substituents can have a significant impact on biological activity. The rigid nature of the cyclopropane (B1198618) ring fixes the attached groups in defined regions of space, making it an excellent tool for probing the topology of a target's binding site. acs.org
The introduction of a cyclopropane bridge can create additional stereogenic centers, which can be exploited to control the activity and selectivity of a compound. For example, in the development of certain antiviral agents, the stereoselective synthesis of specific diastereomers of cyclopropane-containing analogues allowed for the fine-tuning of activity against different viral strains. The defined stereochemistry of the cyclopropyl ring helps to optimally position other pharmacophoric groups within the binding pocket of the target enzyme or receptor. researchgate.net
The cyclopropyl group is often introduced to improve metabolic stability by blocking a site of metabolism. The high dissociation energy of its C-H bonds can make it less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to other alkyl groups. However, the cyclopropyl moiety, particularly when attached to an amine (a cyclopropylamine), can also be a site of metabolic bioactivation.
Preclinical in vitro metabolism studies on compounds containing a cyclopropyl group have revealed an NADPH-dependent pathway that can lead to the formation of reactive metabolites. This process is thought to involve a multi-step mechanism initiated by a CYP enzyme:
Hydrogen Atom Abstraction: The process begins with the abstraction of a hydrogen atom from the cyclopropyl ring by a P450 enzyme, forming a cyclopropyl radical.
Ring Opening: This highly strained radical can undergo a rapid ring-opening rearrangement.
Conjugation: The resulting reactive species can then be trapped by nucleophiles, such as glutathione (B108866) (GSH), to form stable GSH conjugates.
The formation of such conjugates is an indicator of bioactivation, which can sometimes be associated with toxicity. In the development of a series of hepatitis C virus inhibitors, this exact pathway was identified for a cyclopropyl-containing compound. The cyclopropyl group was found to be the site of bioactivation, leading to the formation of multiple GSH conjugates. To mitigate this risk, medicinal chemists replaced the cyclopropyl ring with a gem-dimethyl group, which successfully averted the bioactivation pathway. This strategic replacement highlights the importance of carefully evaluating the metabolic fate of cyclopropyl-containing drug candidates during preclinical development.
Key Pharmacophore Features for Biological Efficacy
A pharmacophore model for this class of compounds typically delineates the essential steric and electronic features required for optimal interaction with a biological target. For analogues of 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine, the key pharmacophoric features generally consist of a combination of hydrogen bond donors and acceptors, hydrophobic regions, and specific aromatic interactions.
The imidazo[1,2-a]pyrazine core itself is a critical element, with the nitrogen atoms acting as potential hydrogen bond acceptors. The 3-amino group is a key hydrogen bond donor, crucial for anchoring the ligand in the binding pocket of the target protein. The 2-cyclopropyl group is believed to contribute to the hydrophobic interactions, fitting into a specific hydrophobic pocket within the active site. The precise spatial arrangement of these features is paramount for biological efficacy.
Based on studies of related pyrazine-containing compounds, a generalized pharmacophore model can be proposed, highlighting the following key features:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the imidazo[1,2-a]pyrazine ring system.
Hydrogen Bond Donor (HBD): The primary amine at the 3-position.
Hydrophobic Group (HY): The cyclopropyl ring at the 2-position.
Aromatic Region (AR): The planar imidazo[1,2-a]pyrazine core.
Table 1: Hypothetical Pharmacophore-Based SAR Data for this compound Analogues
| Compound ID | R1 (Position 2) | R2 (Position 3) | Biological Activity (IC50, nM) | Key Pharmacophoric Contribution |
| LEAD-01 | Cyclopropyl | -NH2 | 50 | Optimal HBD and Hydrophobic Interaction |
| ANA-01 | Isopropyl | -NH2 | 75 | Reduced Hydrophobic Fit |
| ANA-02 | Cyclobutyl | -NH2 | 60 | Maintained Hydrophobic Interaction |
| ANA-03 | Cyclopropyl | -NHCH3 | 150 | Steric Hindrance at HBD |
| ANA-04 | Cyclopropyl | -OH | 500 | Altered HBD/HBA Character |
| ANA-05 | Phenyl | -NH2 | 200 | Altered Steric and Electronic Profile |
Note: The data in this table is illustrative and based on general SAR principles for similar scaffolds, as specific experimental data for this exact series of analogues was not publicly available in the searched literature.
Ligand-Target Interaction Analysis
The biological effect of this compound analogues is dictated by their precise interactions with the amino acid residues within the binding site of their target protein. These interactions are a combination of hydrogen bonds, hydrophobic contacts, and conformational adjustments of the ligand and the protein.
Hydrogen Bonding Networks
Hydrogen bonds are pivotal for the high-affinity binding of this class of compounds. The 3-amino group of this compound is a primary hydrogen bond donor, often forming critical interactions with the backbone carbonyls or acidic side chains of amino acids such as aspartate or glutamate (B1630785) in the active site. Furthermore, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with donor groups like the amide protons of the protein backbone or the side chains of residues such as asparagine or glutamine. A review of pyrazine-based compounds indicates that hydrogen bonding to a pyrazine nitrogen is a frequent and significant interaction. nih.gov
Conformational Dynamics of Ligand Binding
The process of a ligand binding to its protein target is a dynamic event that can involve conformational changes in both the ligand and the protein. For this compound analogues, the binding process may induce a conformational shift in the target protein, leading to an "induced fit" that optimizes the binding interactions. The inherent flexibility of the 3-amino group and the rotational freedom of the 2-cyclopropyl group, although limited, allow the ligand to adopt a low-energy conformation that maximizes its complementarity with the binding site. Circular dichroism spectroscopy studies on other ligand-protein systems have shown that ligand binding can alter the environment of aromatic residues in the binding site, indicating conformational adjustments. nih.gov While specific studies on the conformational dynamics of this particular compound are not widely available, it is a critical aspect of its mechanism of action.
Based on a thorough review of available scientific literature, there is no specific published research focusing on the computational chemistry and molecular modeling of the compound This compound .
Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict, compound-specific outline requested. Generating content on the quantum chemical investigations, QSAR analysis, molecular docking, and molecular dynamics simulations for this particular molecule would require non-existent data.
Research in computational chemistry is highly specific to the molecule being studied. While computational studies have been conducted on the broader class of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine (B1208166) derivatives, these findings cannot be accurately extrapolated to describe the unique properties and behaviors of this compound. Doing so would be scientifically unsound and would not meet the requirements for accuracy and specificity.
To fulfill the request, published data from studies that have explicitly performed Density Functional Theory (DFT) calculations, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular simulations on this compound would be necessary. As no such studies were identified in the public domain, the requested article cannot be generated.
Computational Chemistry and Molecular Modeling of 2 Cyclopropylimidazo 1,2 a Pyrazin 3 Amine
Pharmacophore Modeling and Generation
Pharmacophore modeling is a pivotal computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine and its analogs would typically be generated based on a set of active compounds, defining the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that govern their binding to a biological target.
While a specific pharmacophore model for this compound is not extensively detailed in publicly available literature, the structural motifs of the imidazo[1,2-a]pyrazine (B1224502) core suggest key pharmacophoric features. The imidazo[1,2-a]pyrazine scaffold itself contains nitrogen atoms that can act as hydrogen bond acceptors. The 3-amino group is a potent hydrogen bond donor, and the 2-cyclopropyl group contributes a significant hydrophobic character.
In related studies of similar fused heterocyclic systems like imidazo[1,2-a]pyridines, pharmacophore models have been successfully generated. For instance, a five-featured hypothesis (HHPRR) containing one positive, two hydrophobic, and two aromatic ring features was developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. This highlights the importance of hydrophobic and aromatic characteristics, which are also present in this compound. The development of a precise pharmacophore model for this compound would be instrumental in virtual screening campaigns to identify new derivatives with enhanced activity and in guiding the rational design of future analogs.
Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) and Drug-likeness Studies (Preclinical Computational)
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness, is a critical step in the early stages of drug development to minimize the likelihood of late-stage failures. Computational tools are frequently employed to predict these properties for novel chemical entities like this compound.
Drug-likeness Prediction:
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters and scoring functions are used for this assessment. One of the most common is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when there are more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a calculated logP (CLogP) greater than 5.
Based on its structure, this compound is expected to exhibit favorable drug-like properties. The predicted physicochemical properties for this compound and its analogs generally fall within the ranges defined by various drug-likeness rules.
Table 1: Predicted Physicochemical and Drug-likeness Properties for this compound
| Property | Predicted Value | Drug-likeness Guideline |
| Molecular Weight ( g/mol ) | ~188.23 | < 500 |
| LogP (octanol/water) | ~1.5 - 2.5 | < 5 |
| Hydrogen Bond Donors | 1 (the amino group) | < 5 |
| Hydrogen Bond Acceptors | 3 (the nitrogen atoms) | < 10 |
| Rotatable Bonds | 1 (the cyclopropyl (B3062369) group) | < 10 |
| Topological Polar Surface Area (TPSA) | ~65 Ų | < 140 Ų |
Note: The values in this table are estimations based on computational predictions for the parent compound and may vary slightly depending on the algorithm used.
ADMET Prediction:
In silico ADMET prediction provides a comprehensive profile of a compound's likely behavior in the body. Various computational models can predict a wide range of pharmacokinetic and toxicological endpoints.
Studies on related imidazo[1,2-a]pyrazine derivatives have provided valuable insights into the potential ADMET profile of this class of compounds. For example, research on imidazo[1,2-a]pyrazines as AMPAR negative modulators revealed that while some compounds were brain penetrant, they suffered from high in vivo clearance. enamine.net This suggests that metabolic stability could be a key challenge for this scaffold. Modifications at various positions on the imidazo[1,2-a]pyrazine ring have been shown to modulate properties like microsomal stability and P-glycoprotein (Pgp)-mediated efflux. enamine.net
Table 2: Predicted ADMET Profile for this compound
| ADMET Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| P-glycoprotein Substrate | Likely No/Weak | Lower potential for efflux from the brain and other tissues. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Likely Yes | Potential for activity in the central nervous system. |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available for therapeutic action. |
| Metabolism | ||
| CYP450 Inhibition (e.g., 3A4) | Potential Inhibitor | Risk of drug-drug interactions. |
| Metabolic Stability | Moderate to High Clearance | May have a short half-life in the body. |
| Excretion | ||
| Primary Route | Likely renal and/or hepatic | Influences dosing regimen. |
| Toxicity | ||
| hERG Inhibition | Low to Moderate Risk | Needs experimental validation to assess cardiotoxicity risk. |
| Mutagenicity (Ames test) | Likely Non-mutagenic | Favorable from a safety perspective. |
Note: The predictions in this table are qualitative and based on the analysis of the chemical structure and data from related compounds. These predictions require experimental verification.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Cyclopropylimidazo[1,2-a]pyrazin-3-amine derivatives?
- Methodological Answer : The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction is widely used, combining amidines, aldehydes, and isocyanides under mild conditions to yield high-purity products . For cyclopropyl derivatives, iodine-catalyzed cyclization of propargylamines with amines is effective, with yields optimized via stepwise cooling (e.g., 0°C post-reaction) and filtration . Key steps include solvent selection (e.g., EtOAc for solubility) and NMR characterization (e.g., δ 9.32 ppm for aromatic protons) .
Q. What spectroscopic techniques are essential for characterizing these derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent-specific shifts (e.g., δ 7.96–8.01 ppm for aromatic protons in 4-chlorophenyl derivatives) .
- ESI-HRMS : Confirms molecular ions (e.g., [M+H]⁺ at m/z 348.45 for C₂₁H₂₄N₄O derivatives) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3350 cm⁻¹ for amines) .
- UV-Vis : Measures λmax in ethanol (e.g., 270–290 nm for nitro-substituted derivatives) .
Q. How can reaction conditions be optimized for high-yield synthesis?
- Methodological Answer :
- Catalyst : Iodine (5 mol%) accelerates cyclization .
- Temperature : Heating to 50°C improves solubility during purification .
- Workup : Suspension in EtOAc followed by gradual cooling (0°C) enhances crystallinity .
Advanced Research Questions
Q. How do structural modifications influence anti-malarial activity in imidazo[1,2-a]pyrazin-3-amine derivatives?
- Methodological Answer : SAR studies reveal:
- Electron-withdrawing groups (e.g., nitro on phenyl rings) reduce potency (IC50 >10 µM for P. falciparum 3D7) .
- Electron-donating groups (e.g., dimethylamino) improve activity (IC50 = 63–116 nM) .
- Ring saturation : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine) show reduced efficacy (IC50 >5 µM), emphasizing aromaticity’s role .
Q. What crystallographic methods resolve 3D structures of these derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Using SHELXL (space group P1, a = 8.1482 Å, b = 9.8553 Å) .
- Data collection : Bruker diffractometers with graphite-monochromated radiation (λ = 0.71073 Å) .
- Refinement : SHELX programs apply multi-scan absorption corrections (Tmin/Tmax = 0.892/0.926) to minimize errors .
Q. How can computational modeling predict binding affinity to targets like BRD4?
- Methodological Answer :
- Docking studies : Use PDB structures (e.g., 4WIV) to model interactions with bromodomains .
- Molecular dynamics : Compare ligand conformations (e.g., N-tert-butyl derivatives) to identify key hydrogen bonds and π-π stacking .
Q. How to resolve contradictions in biological activity data across derivatives?
- Methodological Answer :
- Comparative IC50 profiling : Test derivatives against isogenic parasite strains (e.g., P. falciparum 3D7 vs. W2) to isolate resistance mechanisms .
- Competitive inhibition assays : Determine Ki values (e.g., 0.309 µM for TDP1 inhibitors) to validate target engagement .
Q. What strategies address solubility challenges during purification?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
